molecular formula C12H13N3O2 B2619115 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 1710661-69-0

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B2619115
CAS No.: 1710661-69-0
M. Wt: 231.255
InChI Key: AJHWTIZPQXGVCQ-UHFFFAOYSA-N
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Description

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The ethylphenyl group attached to the oxadiazole ring enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)acetamide
  • 2-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)acetamide
  • 2-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Uniqueness

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide is unique due to the presence of the ethyl group on the phenyl ring. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The ethyl group can enhance lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.

Biological Activity

2-(5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The compound features an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial properties and potential as a therapeutic agent in metabolic disorders.

1. Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those related to our compound, showing activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 µg/mL
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that derivatives of oxadiazoles may serve as effective agents against resistant bacterial strains .

2. Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Research indicates that oxadiazole derivatives can inhibit specific cancer-related enzymes and pathways. For instance, studies on structural analogs have shown inhibition of acetyl-CoA carboxylases (ACCs), which are crucial in fatty acid metabolism and linked to cancer cell proliferation:

  • Inhibition Mechanism : The compound acts as a dual modulator targeting both ACC and peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic syndrome and cancer .

Case Studies

Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives with similar structures to this compound:

  • Antimicrobial Evaluation : In vitro tests showed that certain oxadiazole derivatives exhibited synergistic effects with established antibiotics like Ciprofloxacin against resistant strains .
  • Cancer Cell Studies : Compounds with similar oxadiazole structures were tested for their ability to induce apoptosis in cancer cells through mechanisms involving HSET (KIFC1) inhibition, leading to multipolar spindle formation and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on the oxadiazole scaffold. Modifications at specific positions on the phenyl ring or the oxadiazole can significantly enhance or reduce activity:

ModificationEffect on Activity
Para-substitutionRetained high potency
Ortho-substitutionSignificantly reduced potency
Presence of HBDEliminated potency

These insights guide further development and refinement of new derivatives for improved efficacy .

Properties

IUPAC Name

2-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-8-3-5-9(6-4-8)12-14-11(15-17-12)7-10(13)16/h3-6H,2,7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHWTIZPQXGVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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